BenchChemオンラインストアへようこそ!

Lumateperone

Receptor pharmacology Antipsychotic drug discovery Dopamine-serotonin selectivity

Lumateperone (CAS 313369-37-8), formulated as lumateperone tosylate, is a second-generation atypical antipsychotic approved for schizophrenia, bipolar depression, and adjunctive major depressive disorder therapy. It is structurally classified as a butyrophenone derivative but distinguishes itself through simultaneous modulation of serotonergic, dopaminergic, and glutamatergic systems, representing a mechanistically distinct option within the atypical antipsychotic class.

Molecular Formula C24H28FN3O
Molecular Weight 393.5 g/mol
CAS No. 313369-37-8
Cat. No. B8021718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLumateperone
CAS313369-37-8
Molecular FormulaC24H28FN3O
Molecular Weight393.5 g/mol
Structural Identifiers
SMILESCN1CCN2C3CCN(CC3C4=C2C1=CC=C4)CCCC(=O)C5=CC=C(C=C5)F
InChIInChI=1S/C24H28FN3O/c1-26-14-15-28-21-11-13-27(16-20(21)19-4-2-5-22(26)24(19)28)12-3-6-23(29)17-7-9-18(25)10-8-17/h2,4-5,7-10,20-21H,3,6,11-16H2,1H3/t20-,21-/m0/s1
InChIKeyHOIIHACBCFLJET-SFTDATJTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lumateperone (CAS 313369-37-8) Procurement Guide: Differentiated Atypical Antipsychotic for Schizophrenia and Bipolar Depression Research


Lumateperone (CAS 313369-37-8), formulated as lumateperone tosylate, is a second-generation atypical antipsychotic approved for schizophrenia, bipolar depression, and adjunctive major depressive disorder therapy [1]. It is structurally classified as a butyrophenone derivative but distinguishes itself through simultaneous modulation of serotonergic, dopaminergic, and glutamatergic systems, representing a mechanistically distinct option within the atypical antipsychotic class [2].

Why Lumateperone Cannot Be Substituted with Generic Risperidone, Olanzapine, or Aripiprazole in Targeted Research


Generic substitution among atypical antipsychotics introduces substantial confounding variables in both preclinical and clinical investigations. Lumateperone exhibits a 60-fold 5-HT2A/D2 affinity ratio, a mesolimbic/mesocortical-selective functional D2 occupancy profile (<40% at steady-state therapeutic dose), and concomitant serotonin transporter inhibition not replicated in comparator agents [1]. These integrated properties cannot be emulated by agents such as risperidone (12-fold 5-HT2A/D2 ratio), olanzapine (12.4-fold), or aripiprazole (0.18-fold) without introducing divergent D2 occupancy, metabolic liability, and off-target receptor engagement that directly alter experimental outcomes .

Lumateperone Quantitative Differentiation Evidence: Head-to-Head Receptor Binding and Clinical Outcome Data


60-Fold 5-HT2A/D2 Affinity Ratio: Superior to Risperidone, Olanzapine, and Aripiprazole

Lumateperone demonstrates a 60-fold difference between its 5-HT2A receptor affinity (Ki = 0.54 nM) and D2 receptor affinity (Ki = 32 nM). This ratio substantially exceeds that of comparator atypical antipsychotics: risperidone (12-fold), olanzapine (12.4-fold), and aripiprazole (0.18-fold) . The 60-fold ratio translates to sub-40% D2 receptor occupancy at steady-state therapeutic dosing, below the classical 60–70% threshold required for conventional antipsychotic efficacy, suggesting a non-D2-mediated contribution to therapeutic effect [1].

Receptor pharmacology Antipsychotic drug discovery Dopamine-serotonin selectivity

63% Relative Risk Reduction in Schizophrenia Relapse vs Placebo in Phase 3 Trial

In a 47-week randomized, double-blind, placebo-controlled withdrawal trial (Study 304), lumateperone 42 mg demonstrated a 63% reduction in risk of symptomatic relapse compared to placebo (hazard ratio 0.37; 95% CI, 0.22–0.65; P = 0.0002). Relapse events occurred in 16.4% (18/114) of lumateperone-treated patients versus 38.6% (44/114) of placebo-treated patients during the 26-week double-blind phase [1]. Time to relapse was significantly prolonged with lumateperone treatment [2].

Schizophrenia Relapse prevention Clinical trial outcomes

Placebo-Level Weight Gain and Metabolic Changes in MDD Adjunctive Therapy

In two Phase 3 placebo-controlled trials evaluating lumateperone as adjunctive therapy to antidepressants for major depressive disorder, investigators reported that weight gain and metabolic changes were similar to placebo [1]. This finding extends the previously documented favorable metabolic profile observed in schizophrenia and bipolar depression trials. In contrast, olanzapine is associated with the highest weight gain liability among atypical antipsychotics, and risperidone confers intermediate metabolic risk [2].

Metabolic safety Major depressive disorder Weight gain

18-Hour Terminal Elimination Half-Life Enabling Once-Daily Dosing with Steady-State Stability

Lumateperone exhibits a terminal elimination half-life of 18 hours following oral administration, with peak plasma concentrations achieved within 1–2 hours [1]. This PK profile supports once-daily dosing (42 mg standard therapeutic dose) with 24-hour plasma concentration coverage. Metabolism proceeds via multiple pathways including UGT enzymes (UGT1A1, UGT1A4, UGT2B15) and CYP enzymes (CYP3A4, CYP2C8, CYP1A2), with urinary excretion accounting for 58% and fecal excretion 29% of the dose, primarily as metabolites [2]. In contrast, lurasidone requires administration with food (≥350 calories) for adequate absorption, whereas lumateperone may be taken without regard to meals, though high-fat meals modestly decrease absorption [3].

Pharmacokinetics Dosing regimen Drug metabolism

Absence of Significant Binding to H1 and Muscarinic Receptors: Reduced Sedation and Anticholinergic Burden

Lumateperone does not significantly bind to histamine H1 receptors or muscarinic acetylcholine (mACh) receptors . This binding profile contrasts with olanzapine and clozapine, which exhibit potent H1 antagonism (contributing to sedation and weight gain), and with olanzapine, which demonstrates antimuscarinic activity (contributing to cognitive impairment and anticholinergic adverse effects) [1]. While direct comparative Ki values for these receptors in lumateperone are not available in the primary literature, the absence of significant binding is consistently reported in authoritative sources and correlates with clinical observations of lower sedation burden relative to highly sedating comparators [2].

Receptor selectivity Off-target effects Antipsychotic safety

Serotonin Transporter (SERT) Inhibition (Ki = 61 nM): Differentiated Antidepressant Activity Profile

Lumateperone binds to and inhibits the serotonin transporter (SERT) with a Ki of 61 nM . This SERT inhibition is a component of lumateperone's antidepressant efficacy across bipolar depression and MDD adjunctive therapy indications, with a systematic review and meta-analysis reporting significant reduction in depressive symptoms in bipolar depression (standardized mean difference = -0.36; 95% CI: -0.59 to -0.13) [1]. In contrast, risperidone, olanzapine, and aripiprazole lack significant SERT inhibitory activity, a pharmacologic difference that correlates with lumateperone's approved bipolar depression and MDD indications not shared by these comparators as monotherapy [2].

Serotonin transporter Antidepressant mechanism Multimodal pharmacology

Optimal Research and Procurement Applications for Lumateperone Based on Verified Differentiation Evidence


Investigational Studies of D2-Sparing Antipsychotic Mechanisms

Investigators studying antipsychotic mechanisms that minimize D2 receptor occupancy while maintaining therapeutic efficacy should prioritize lumateperone procurement. The 60-fold 5-HT2A/D2 affinity ratio and <40% steady-state D2 occupancy represent the most pronounced D2-sparing profile among approved atypical antipsychotics, contrasting with risperidone (12-fold ratio) and olanzapine (12.4-fold ratio) [1]. This property enables mechanistic studies dissecting D2-independent contributions to antipsychotic action, including glutamatergic modulation and indirect pathway engagement [2].

Long-Term In Vivo Studies Requiring Minimal Metabolic Confounding

For chronic administration studies in rodent models or metabolic vulnerability cohorts, lumateperone offers a distinct advantage due to placebo-level weight gain and metabolic changes documented in Phase 3 trials [1]. This profile contrasts with olanzapine (highest weight gain liability) and risperidone (intermediate metabolic risk) [2], reducing metabolic confounding variables that can compromise behavioral and biochemical endpoint interpretation in extended-duration protocols.

Bipolar Depression and Combined Antipsychotic-Antidepressant Mechanism Studies

Lumateperone is uniquely suited for investigations of bipolar depression pathophysiology and combined antipsychotic-antidepressant mechanisms due to its documented SERT inhibition (Ki = 61 nM) not present in risperidone, olanzapine, or aripiprazole [1]. The meta-analytic effect size of SMD = -0.36 (95% CI: -0.59 to -0.13) for bipolar depression symptom reduction provides a quantitative benchmark for comparative efficacy assessments [2].

Relapse Prevention Studies in Schizophrenia Requiring Validated Long-Term Efficacy Benchmarks

Investigators designing schizophrenia relapse prevention protocols should consider lumateperone as a reference compound based on the 63% relative risk reduction demonstrated in Study 304 (HR 0.37; 95% CI 0.22–0.65) [1]. This placebo-controlled, 47-week trial provides the only relapse prevention data specific to lumateperone and offers a validated quantitative benchmark for power calculations and study design in long-term schizophrenia maintenance research.

Quote Request

Request a Quote for Lumateperone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.